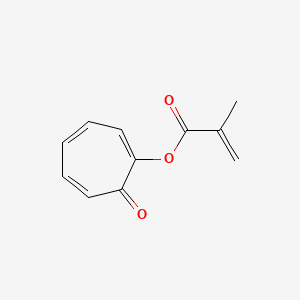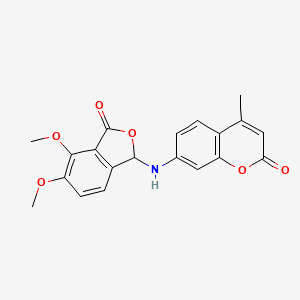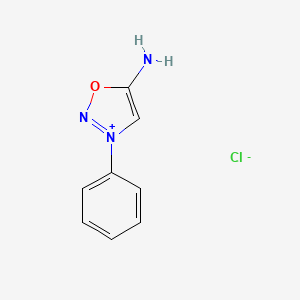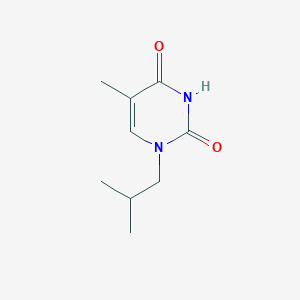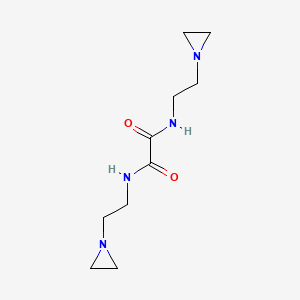
Oxamide, N,N'-bis(2-(1-aziridinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of aziridine groups, which are three-membered nitrogen-containing rings, attached to the oxamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- typically involves the reaction of oxalic acid derivatives with aziridine compounds. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different functional groups.
Reduction: Reduction reactions can modify the aziridine rings or the oxamide backbone.
Substitution: The aziridine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include various substituted oxamides, nitrated derivatives, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for specific applications .
Applications De Recherche Scientifique
Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- involves its interaction with molecular targets through the aziridine groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxamide: The parent compound without aziridine groups.
N,N’-bis(2-nitratoethyl)oxamide: A nitrated derivative with different reactivity and applications.
Biscarbamates: Compounds with similar structures but different functional groups.
Uniqueness
Oxamide, N,N’-bis(2-(1-aziridinyl)ethyl)- is unique due to the presence of aziridine rings, which impart distinct chemical reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in research and industrial applications where such properties are desired .
Propriétés
Numéro CAS |
3795-91-3 |
|---|---|
Formule moléculaire |
C10H18N4O2 |
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
N,N'-bis[2-(aziridin-1-yl)ethyl]oxamide |
InChI |
InChI=1S/C10H18N4O2/c15-9(11-1-3-13-5-6-13)10(16)12-2-4-14-7-8-14/h1-8H2,(H,11,15)(H,12,16) |
Clé InChI |
DBZKFJDNNZZZNV-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCNC(=O)C(=O)NCCN2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


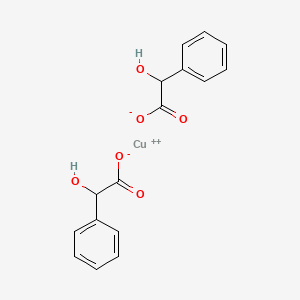
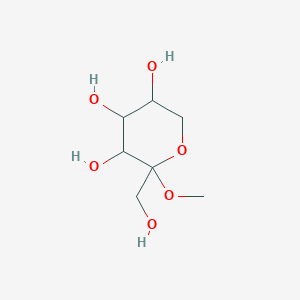

![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)

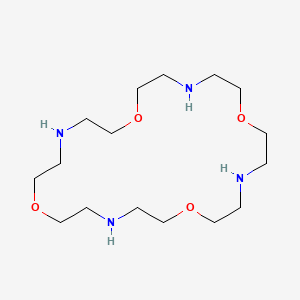
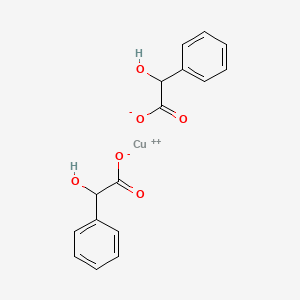
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

